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Compound of Interest

Compound Name: Enoximone

Cat. No.: B1671341

Introduction

Enoximone is a selective phosphodiesterase Il (PDE-III) inhibitor with positive inotropic and
vasodilatory properties.[1][2] Unlike catecholamines or digitalis glycosides, its mechanism of
action is independent of adrenergic receptors.[3] In the context of cardiac surgery, Enoximone
is primarily investigated for its utility in managing low cardiac output syndrome, particularly in
patients who are difficult to wean from cardiopulmonary bypass (CPB).[4][5] Its dual action of
enhancing myocardial contractility and reducing ventricular outflow resistance makes it a
subject of significant interest for improving hemodynamic stability in high-risk surgical patients.

[11[4]
Mechanism of Action

Enoximone selectively inhibits the PDE-IIl enzyme in cardiac and vascular smooth muscle
cells.[2] This inhibition prevents the degradation of cyclic adenosine monophosphate (CAMP),
leading to elevated intracellular cAMP levels. In cardiomyocytes, increased cCAMP activates
Protein Kinase A (PKA), which phosphorylates L-type calcium channels and components of the
sarcoplasmic reticulum, enhancing calcium influx and availability for contraction.[2] This results
in a positive inotropic effect (increased contractility). In vascular smooth muscle, elevated
cAMP levels lead to relaxation and vasodilation, reducing both systemic and pulmonary
vascular resistance (afterload and preload).[2]
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Caption: Enoximone's signaling pathway via PDE-III inhibition.

Data Presentation

Table 1: Summary of Hemodynamic Effects of Enoximone in Cardiac Surgery Patients
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Cardiac Index A ~17-20%
0.5 mg/kg IV ) coronary bypass [6]
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grafting
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control group
Systemic )
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i ) During
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Note: A indicates an increase, ¥ indicates a decrease.
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Experimental Protocols

Protocol 1: Evaluation of Hemodynamic Effects in
Patients Weaning from Cardiopulmonary Bypass (CPB)

T

his protocol outlines a method for assessing the acute hemodynamic effects of Enoximone in

patients with myocardial dysfunction following cardiac surgery.

1

. Objective: To determine the efficacy of Enoximone in improving hemodynamic parameters

in patients unable to be weaned from CPB without pharmacological support.

N

. Patient Selection:

Inclusion Criteria: Adult patients undergoing cardiac surgery (e.g., coronary artery bypass
grafting) who demonstrate impaired myocardial performance during attempts to wean from
CPB.[4][5] Criteria for impairment may include: Mean Arterial Pressure (MAP) < 60 mmHg,
Cardiac Index (CI) < 2.0 L/min/m2, and/or Pulmonary Capillary Pressure (PCP) > 15 mmHg.

[5]

Exclusion Criteria: Patients with known hypersensitivity to Enoximone, severe hepatic or
renal impairment, or pre-existing severe arrhythmias.[3]

. Study Design: A randomized, controlled study is recommended.

Treatment Group: Receives Enoximone.

Control Group: Receives a standard inotrope (e.g., dobutamine) or placebo.[5][7]
. Intervention:

Enoximone Administration: Administer a single intravenous (1V) bolus of 0.5 mg/kg to 1.0
mg/kg Enoximone approximately 10 minutes before the planned weaning from CPB.[4][7]

Control Administration: Administer the comparator agent as per standard institutional
protocols (e.g., dobutamine infusion at 5 pg/kg/min).[5]

. Monitoring and Data Collection:
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Hemodynamic Monitoring: Continuously monitor MAP, HR, CI, PCP, and systemic and
pulmonary vascular resistance using appropriate invasive monitoring (e.g., pulmonary artery
catheter).

Data Collection Points: Record baseline measurements before drug administration, and then
at frequent intervals post-administration (e.g., 1, 5, 10, 30, and 60 minutes after weaning
from CPB).[5][6]

Additional Measures: Record the need for additional pharmacological support (e.g.,
vasopressors like noradrenaline or other inotropes like adrenaline).[7] Assess skin capillary
blood flow using laser Doppler techniques to evaluate organ perfusion.[7]

. Outcome Measures:

Primary: Successful weaning from CPB without requiring significant additional inotropic or
vasopressor support.

Secondary: Changes in key hemodynamic parameters (Cl, SVR, PCP, MAP) from baseline,
incidence of arrhythmias, and total dose of other required vasoactive drugs.[1][7]
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Caption: Workflow for a clinical trial of Enoximone in cardiac surgery.
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Protocol 2: In Vitro Assessment of Enoximone on
Myocyte Metabolism

This protocol is based on research investigating the metabolic effects of phosphodiesterase
inhibitors on isolated cardiac myocytes.[8]

1. Objective: To determine the effect of Enoximone on glucose and fatty acid metabolism in
isolated adult rat cardiac myocytes.

2. Materials:

« |solated cardiac myocytes from adult Sprague-Dawley rats.
o Enoximone solution (e.g., 0.5 mM).[8]

» Radiolabeled substrates: [U-1C]glucose, [2-1*C]pyruvate.[8]
o Krebs-Henseleit bicarbonate buffer.

 Scintillation counter.

e Mitochondria isolation reagents.

3. Experimental Procedure:

o Myocyte Isolation: Isolate ventricular myocytes from adult rat hearts using established
enzymatic digestion protocols.

¢ Metabolic Assay (Glucose Oxidation):

o Incubate isolated myocytes in buffer containing [U-**C]glucose.

[¢]

Divide myocytes into two groups: control (no drug) and treatment (with 0.5 mM
Enoximone).[8]

[e]

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

o

Capture the *CO2 produced from glucose oxidation.
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o Quantify the radioactivity using a scintillation counter to determine the rate of glucose
oxidation.[8]

o Enzyme Activity Assay (Pyruvate Dehydrogenase - PDH):
o Treat isolated myocytes with and without Enoximone as described above.
o Isolate mitochondria from the myocyte pellets.

o Measure the activity of the PDH complex in the mitochondrial fraction using a
spectrophotometric or radiometric assay.[8] This allows for the assessment of a key
regulatory enzyme in glucose oxidation.

4. Outcome Measures:

o Primary: Rate of **CO:2 production from radiolabeled glucose, indicating the rate of glucose
oxidation.

e Secondary: Activity of the PDH complex.[8]

Table 2: Summary of Key Clinical Trials and Studies
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Study Focus

Patient
Population

Enoximone
Regimen

Key Findings

Citation

Hemodynamics
during ECC

20 coronary
surgery patients
unable to wean
from ECC

0.5 mg/kg IV
bolus

Compared to
dobutamine,
Enoximone
caused a slight
Cl increase
(+5%), significant
TSR decrease,
and stable HR.
Fewer patients
required
additional

therapy.

[5]

Post-CPB
Support

80 patients
undergoing

cardiac surgery

1.0 mg/kg IV

before weaning

from CPB

Enoximone
group had
significantly
higher CI, lower
SVR, and
required less
adrenaline
support post-
operation
compared to

control.

[7]

Hemodynamics
at Different

Surgical Stages

60 elective aorto-
coronary bypass

patients

0.5 mg/kg IV
bolus

Showed
significant
increases in Cl
and dp/dtmax
and decreases in
TSR and LVEDP
before, during,
and after

anesthesia.

[6]
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) 10 patients with
Chronic Heart

Oral Enoximone

Increased
exercise
duration, resting

and exercise

) severe heart cardiac output, 9]
Failure ) for 4 weeks
failure and blood flow to
calf muscle
compared to
placebo.
Low-dose
Enoximone did
) ) not improve
Patients with ) o
major clinical
advanced )
ESSENTIAL ) Oral Enoximone outcomes
] chronic heart ) [10]
Trials ) (25-50 mg TID) (mortality,
failure (NYHA o
morbidity)

Class llI-1V)

compared to
placebo, though

it appeared safe.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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